
环庚基甲基甲磺酸酯
描述
Cycloheptylmethyl methanesulfonate is a chemical compound . It is related to methanesulfonic acid (MSA), which is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . MSA is the simplest of the alkylsulfonic acids .
Chemical Reactions Analysis
While specific chemical reactions involving Cycloheptylmethyl methanesulfonate are not detailed in the search results, methanesulfonic acid (MSA) has been reviewed for its potential use in hydrometallurgy . MSA is a very strong acid, stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water .科学研究应用
微生物代谢和环境循环
环庚基甲基甲磺酸酯作为甲磺酸家族的一部分,在微生物代谢和环境硫循环中发挥作用。甲磺酸被各种需氧菌作为硫源和生长。这些过程在硫的生物地球化学循环中具有重要意义 (Kelly & Murrell, 1999)。
化学合成和反应
甲磺酸已在化学合成中得到有效应用。例如,它已被用作 O-亚苄基缩醛的还原开环催化剂,展示了它在有机合成中的效用 (Zinin 等人,2007 年)。此外,它还可用作在棉花中产生耐用整理性能的催化剂,表明它在纺织加工中的应用 (Reinhardt 等人,1973 年)。
催化和工业应用
甲磺酸是各种工业应用中用途广泛的催化剂。它在酯化反应中作为均相-非均相催化剂的作用突出了其在工业过程中的有效性和可重复使用性 (Jiang, 2005)。它在 Friedel-Crafts 酰化反应中作为传统催化剂的“更绿色”替代品,进一步强调了它在环保化学过程中的重要性 (Wilkinson, 2011)。
分析化学和蛋白质分析
在分析化学领域,甲磺酸已被用于蛋白质的氨基酸分析,从单一水解物中提供精确的组成信息 (Simpson 等人,1976 年)。这一应用对于理解蛋白质结构和功能至关重要。
环境和电化学方面
甲磺酸也因其环境效益而受到认可。其高水溶性和低毒性等特性使其成为电化学工艺(特别是锡和铅电镀)的理想电解质 (Gernon 等人,1999 年)。
未来方向
作用机制
Target of Action
Cycloheptylmethyl methanesulfonate is a type of methanesulfonate, which are known to be biological alkylating agents . These agents primarily target DNA, preferentially methylating guanine and adenine bases .
Mode of Action
The alkyl-oxygen bonds of methanesulfonate esters, such as cycloheptylmethyl methanesulfonate, undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
Methanesulfonates, in general, are known to cause alterations in dna, which can affect various cellular processes
Pharmacokinetics
Methanesulfonates are known to have complex pharmacokinetics . For instance, colistin methanesulfonate (CMS), another methanesulfonate, is administered as a prodrug and is mainly distributed within the extracellular space due to its large molecular weight and cationic properties at physiological pH . Renal clearance of CMS is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .
Result of Action
The primary result of the action of cycloheptylmethyl methanesulfonate is the alkylation of DNA, which can lead to DNA damage . This can affect cell proliferation and survival, and may have implications in the treatment of certain diseases, such as cancer .
生化分析
Biochemical Properties
Cycloheptylmethyl methanesulfonate is a methanesulfonate ester, a class of compounds known to act as biological alkylating agents . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters, such as cycloheptylmethyl in cycloheptylmethyl methanesulfonate, may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that cycloheptylmethyl methanesulfonate could interact with various enzymes, proteins, and other biomolecules in a cell, potentially influencing biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of cycloheptylmethyl methanesulfonate is likely related to its role as a biological alkylating agent . Alkylating agents can modify the chemical structure of DNA, proteins, and other biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects . The exact molecular mechanisms of cycloheptylmethyl methanesulfonate remain to be fully elucidated.
Metabolic Pathways
As a methanesulfonate ester, it may be involved in sulfur metabolism
Transport and Distribution
As a methanesulfonate ester, it is likely to be transported into cells where it can interact with intracellular biomolecules
Subcellular Localization
Given its potential interactions with intracellular biomolecules , it may be localized to various subcellular compartments
属性
IUPAC Name |
cycloheptylmethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3S/c1-13(10,11)12-8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZAZOOOJEDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
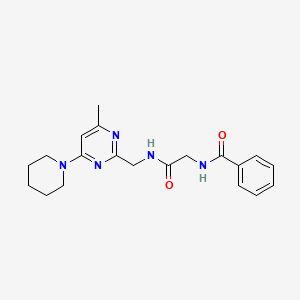
![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)
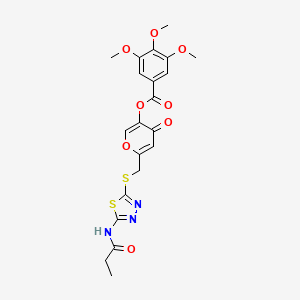
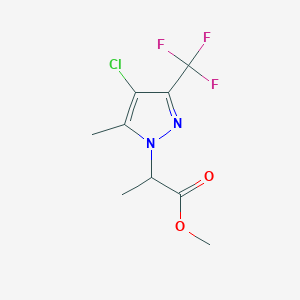
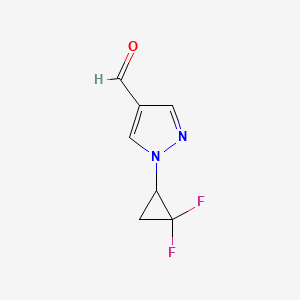
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)
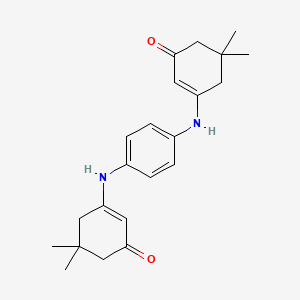
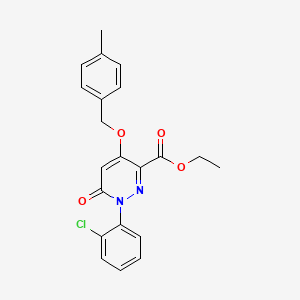
![{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2875766.png)

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)
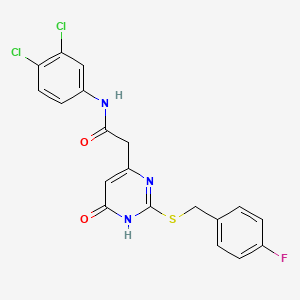
![Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)
